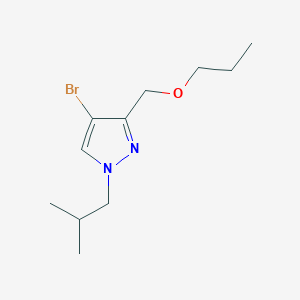
Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions or cyclocondensation reactions under various conditions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and provided high yields . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and supported by various computational methods such as density functional theory (DFT) . These studies provide detailed information on the geometrical parameters and confirm the molecular geometry of the synthesized compounds. The same techniques could be employed to elucidate the structure of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate shows typical reactions of a keto methylene compound, leading to chloroformylthiophen and thieno[3,2-b]thiophen derivatives . These findings suggest that Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate may also undergo reactions typical of its functional groups, such as amide hydrolysis or nucleophilic substitution at the chloro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and MS . Computational studies have provided insights into the electronic properties, such as HOMO-LUMO analysis, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis . These studies help in understanding the stability, charge distribution, and potential reactivity of the molecules. The physical and chemical properties of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate could be inferred based on these related studies.
Wissenschaftliche Forschungsanwendungen
Dyeing Polyester Fibers
In a study by Iyun et al. (2015), derivatives of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate were synthesized and used in the dyeing of polyester fibers. The dyes produced shades ranging from yellow to brownish purple and demonstrated good fastness properties, although they had poor photostability.
Hypoglycemic Activity
K. Eistetter and H. Wolf (1982) studied a series of compounds including Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate for their hypoglycemic activity. Their research found that these compounds significantly lowered blood glucose levels in fasted rats, with certain structural features enhancing their effectiveness (Eistetter & Wolf, 1982).
Synthesis and Structural Analysis
A study conducted by Achutha et al. (2017) focused on the synthesis and structural analysis of a compound similar to Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate. The study provided insights into its molecular interactions and stability.
Acrosin Inhibition Activity
Qi et al. (2011) synthesized a compound closely related to Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate and evaluated its acrosin inhibition activity. Their findings suggested that the compound exhibits moderate activity in this regard (Qi et al., 2011).
Photophysical Properties
M. Amati et al. (2010) researched the photophysical properties of compounds including Ethyl 2-chlorothiazole-5-carboxylate, which is structurally similar to the compound . They found that these compounds have potential as singlet-oxygen sensitizers due to their unique photophysical properties (Amati et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[(2-chloro-2-phenylacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-2-26-21(25)16-13-17(14-9-5-3-6-10-14)27-20(16)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZQEZMKZJTBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)




![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)


